5,6-Dihydrodihydroxycarbaryl

Description

Structure

3D Structure

Properties

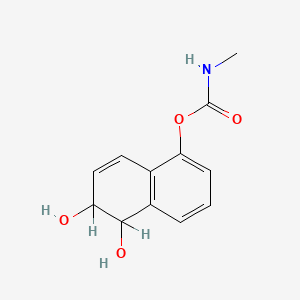

IUPAC Name |

(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,9,11,14-15H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHMZQOVLAGRRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=C1C=CC(C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863526 |

Source

|

| Record name | 5,6-Dihydroxy-5,6-dihydronaphthalen-1-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5375-49-5 |

Source

|

| Record name | 5,6-Dihydrodihydroxycarbaryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005375495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIHYDRODIHYDROXYCARBARYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QK29S8TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Dihydrodihydroxycarbaryl: Chemical Structure, Metabolic Pathways, and Analytical Characterization

Executive Summary

As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently encounter the challenge of tracking pesticide biotransformation in mammalian and environmental systems. Carbaryl (1-naphthyl N-methylcarbamate) is a globally utilized broad-spectrum insecticide. While its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), its environmental and mammalian fate is dictated by its metabolic degradation. 5,6-Dihydro-5,6-dihydroxycarbaryl (often referred to simply as 5,6-dihydrodihydroxycarbaryl) emerges as a critical, quantitatively significant Phase I metabolite[1].

This technical whitepaper provides an in-depth analysis of its chemical properties, toxicological significance as a detoxification product, and the optimized analytical workflows required for its isolation and structural characterization.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of this compound is foundational for designing extraction and chromatographic methods. The addition of two hydroxyl groups to the naphthyl ring significantly increases the molecule's polarity compared to the parent carbaryl, altering its partition coefficient and dictating its behavior in reverse-phase chromatography[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Clinical/Analytical Significance |

| IUPAC Name | (5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate | Defines the specific regiochemistry of ring hydroxylation. |

| Molecular Formula | C12H13NO4 | - |

| Molecular Weight | 235.24 g/mol | Mass shift of +34 Da from parent carbaryl (addition of two OH, loss of one double bond). |

| Exact Mass | 235.0844 Da | Target mass for high-resolution mass spectrometry (HRMS)[2]. |

| XLogP3 | 0.4 | Highly hydrophilic compared to carbaryl (LogP ~2.36), necessitating polar extraction solvents[2][3]. |

| Topological Polar Surface Area | 78.8 Ų | High TPSA limits blood-brain barrier penetration, reducing central neurotoxicity[2]. |

Biosynthesis and Metabolic Pathway

In mammalian systems, carbaryl undergoes extensive hepatic biotransformation. The formation of this compound is a classic example of arene oxide metabolism. Cytochrome P450 enzymes oxidize the non-aromatic double bond of the naphthyl ring to form a highly reactive epoxide intermediate. To mitigate the toxicity of this electrophile, the enzyme epoxide hydrolase rapidly catalyzes the addition of water, yielding the stable trans-dihydrodiol[1].

This metabolite rarely exists in its free form in vivo; it undergoes rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety, forming 5,6-dihydro-5,6-dihydroxycarbaryl glucuronide, which is highly water-soluble and readily excreted in urine and bile[4][5].

Mammalian biotransformation pathway of carbaryl to this compound and its conjugate.

Toxicological Profile: A Mechanism of Detoxification

From a toxicological standpoint, biotransformation must be evaluated to determine if it constitutes bioactivation or detoxification. For carbaryl, the primary toxicodynamic mechanism is the carbamylation of the serine residue within the acetylcholinesterase (AChE) active site.

Causality & Insight: The active site gorge of AChE is highly specific. The introduction of the bulky, polar 5,6-dihydrodiol motif sterically hinders the metabolite from properly orienting within the catalytic triad. Furthermore, the loss of aromaticity in one of the rings alters the pi-pi stacking interactions with the peripheral anionic site of the enzyme.

Consequently, this compound is significantly less active than the parent compound, marking this pathway as a true detoxification step[6].

Table 2: Comparative Cholinesterase Inhibition (Bovine Erythrocyte)

| Compound | I50 Value (Molar) | Relative Toxicity |

| Carbaryl | 1.0 × 10⁻⁶ M | Baseline (High) |

| This compound | 5.0 × 10⁻⁶ M | 5x Less Active (Detoxified)[6] |

Analytical Methodologies: Isolation and Characterization

Isolating this compound from complex biological matrices (e.g., urine, bile, or feces) requires a meticulously designed workflow. Because the metabolite is predominantly excreted as a glucuronide conjugate[4], direct organic extraction will fail. The following self-validating protocol details the methodology for its quantification and structural confirmation.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Enzymatic Hydrolysis

-

Procedure: Aliquot 10 mL of the biological sample (e.g., urine). Buffer the sample to pH 6.8 using 0.1 M sodium acetate. Add 5,000 units of β-glucuronidase (e.g., from Helix pomatia or E. coli). Incubate at 37°C for 16-24 hours.

-

Causality & Insight: The bulky, highly polar glucuronic acid moiety prevents the metabolite from partitioning into organic solvents. Enzymatic cleavage frees the aglycone (this compound). We prefer enzymatic over acid hydrolysis, as harsh acidic conditions (e.g., 1N HCl at 95°C) can degrade the carbamate ester linkage, artificially inflating 1-naphthol concentrations[7].

-

Self-Validation: Spike a parallel sample with a known concentration of a surrogate glucuronide standard (e.g., 4-methylumbelliferyl glucuronide). Monitor the release of the fluorescent aglycone to confirm 100% enzyme efficacy.

Step 2: Solid-Phase Extraction (SPE)

-

Procedure: Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL of HPLC-grade water. Load the hydrolyzed sample at a flow rate of 1 mL/min. Wash with 5 mL of 5% methanol in water to elute highly polar endogenous interferences. Elute the target metabolite with 5 mL of 100% acetonitrile.

-

Causality & Insight: The XLogP3 of 0.4 indicates that the metabolite is moderately polar. A 5% methanol wash is strong enough to remove salts and urea but weak enough to retain the target analyte on the hydrophobic C18 stationary phase.

Step 3: Chromatographic Separation (HPLC)

-

Procedure: Inject the eluate onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Gradient: 10% B to 60% B over 10 minutes.

-

Causality & Insight: The addition of 0.1% formic acid suppresses the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks. The gradient starts at a low organic percentage to focus the polar this compound at the head of the column.

Step 4: Structural Confirmation (LC-MS/MS and NMR)

-

Procedure: Interface the HPLC with an Electrospray Ionization (ESI) tandem mass spectrometer operating in positive ion mode. Monitor the transition from the protonated precursor ion [M+H]⁺ at m/z 236.09 to its dominant product ions. For absolute structural elucidation, isolate the peak via preparative HPLC, dry under nitrogen, and reconstitute in D₂O for ¹H-NMR spectroscopy[8].

-

Causality & Insight: ESI-MS/MS provides high sensitivity for quantification. However, mass spectrometry alone cannot easily differentiate positional isomers (e.g., 5,6- vs. 3,4-dihydrodiols). ¹H-NMR is mandatory to confirm the regiochemistry. The out-of-plane C-H bending vibrations and specific coupling constants of the adjacent protons on the saturated ring definitively prove the 5,6-dihydro substitution pattern[9].

Self-validating analytical workflow for the extraction and characterization of the target metabolite.

References

-

This compound | C12H13NO4 | CID 79338 , PubChem - NIH, 2

-

Carbaryl | C12H11NO2 | CID 6129 , PubChem - NIH,3

-

150. Carbaryl (FAO/PL:1969/M/17/1) , Inchem.org, 6

-

5,6-Dihydro-5,6-dihydroxycarbaryl glucuronide as a significant metabolite of carbaryl in the rat , American Chemical Society, 4

-

The Metabolism of Carbaryl in the Cattle Tick Boophilus Microplus , ConnectSci, 7

-

Metabolism of the insecticide (14C-naphthyl) N-methylcarbamate by the rat small intestine , ResearchGate, 8

-

Metabolism of Carbamate Insecticides , EPA NEPIS, 9

-

carbaryl - GulfLINK , Health.mil,1

-

ACID HYDROLYSIS OF URINE AND BILE OF RATS TREATED , ResearchGate, 5

Sources

- 1. gulflink.health.mil [gulflink.health.mil]

- 2. This compound | C12H13NO4 | CID 79338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 150. Carbaryl (FAO/PL:1969/M/17/1) [inchem.org]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Monograph: 5,6-Dihydro-5,6-dihydroxy-1-naphthyl Methylcarbamate

CAS Registry Number: 5375-49-5 Synonyms: 5,6-dihydro-5,6-dihydroxycarbaryl; Carbaryl trans-dihydrodiol; 1,2-dihydro-1,2,5-naphthalenetriol 5-(methylcarbamate).

Executive Technical Summary

5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate (CAS 5375-49-5) is the primary non-conjugated metabolite of the N-methyl carbamate insecticide Carbaryl (1-naphthyl methylcarbamate). It represents a critical detoxification intermediate formed via the arene oxide pathway.

For researchers in toxicology and xenobiotic metabolism, this compound serves two pivotal roles:

-

Biomarker of Exposure: Its presence in urine (often as a glucuronide conjugate) confirms exposure to Carbaryl and active oxidative metabolism.

-

Mechanistic Probe: It validates the activity of microsomal epoxide hydrolase (mEH) acting upon the transient, reactive Carbaryl-5,6-oxide intermediate.

This guide details the physicochemical identity, metabolic genesis, synthesis strategies, and analytical isolation of this specific carbamate derivative.

Physicochemical Characterization

| Parameter | Data |

| CAS Number | 5375-49-5 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| IUPAC Name | (5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate |

| Stereochemistry | Typically isolated as the trans-isomer due to enzymatic hydrolysis mechanisms. |

| Physical State | Crystalline Solid |

| Melting Point | 162–164°C (trans-isomer) |

| Solubility | Soluble in polar organic solvents (DMSO, Methanol); moderately soluble in water compared to parent Carbaryl. |

Metabolic Genesis & Signaling Pathway

The formation of CAS 5375-49-5 is not a direct oxidation but a two-step sequence involving bioactivation followed by detoxification.

Mechanism of Action:

-

Epoxidation: Cytochrome P450 enzymes (primarily CYP1A1 and CYP3A4) attack the aromatic ring of Carbaryl at the 5,6-position, creating an unstable arene oxide (Carbaryl-5,6-oxide).

-

Hydrolysis: Microsomal Epoxide Hydrolase (mEH) catalyzes the trans-addition of water to the epoxide. This opens the ring to form the stable dihydrodiol: 5,6-dihydro-5,6-dihydroxycarbaryl .

This pathway competes with direct hydroxylation (forming 4-hydroxycarbaryl or 5-hydroxycarbaryl) and hydrolysis (forming 1-naphthol). The dihydrodiol pathway is generally considered a detoxification route, preventing the reactive epoxide from binding to cellular macromolecules.

Visualization: Carbaryl Metabolic Divergence

The following diagram illustrates the competitive pathways and the specific genesis of the target compound.

Figure 1: Metabolic pathway illustrating the enzymatic conversion of Carbaryl to the target dihydrodiol via the epoxide intermediate.[1]

Synthesis & Isolation Strategies

Obtaining high-purity standards of CAS 5375-49-5 is challenging due to the instability of the precursor epoxide. Two primary methods are recognized:

Method A: Chemical Synthesis (The Richey Protocol)

Direct oxidation of carbaryl often fails to yield the dihydrodiol due to over-oxidation. The established protocol involves a multi-step synthesis starting from 1,5-dihydroxynaphthalene.

Protocol Summary:

-

Starting Material: 1,5-dihydroxynaphthalene is oxidized to 5-hydroxy-1,4-naphthoquinone (Juglone).

-

Reduction: Selective reduction yields 1,4,5-trihydroxynaphthalene.

-

Carbamoylation: Reaction with methyl isocyanate (MIC) must be carefully controlled to target the C1 position, though this is difficult.

-

Alternative Route (Recommended): The most robust synthesis, described by Richey et al. (1972), utilizes the metabolic simulation or specific oxidation of 1-naphthyl N-methylcarbamate using Osmium Tetroxide (OsO₄) to directly dihydroxylate the double bond, although this typically yields the cis-diol, which must be isomerized or used as a diastereomeric standard. Note: Biological samples are predominantly trans.

Method B: Biocatalytic Generation (Self-Validating Protocol)

For analytical standards, enzymatic generation is superior to chemical synthesis regarding stereochemical fidelity.

Reagents:

-

Rat Liver Microsomes (RLM) or recombinant human mEH + CYP1A1.

-

NADPH regenerating system.

-

Carbaryl substrate (100 µM).

-

Solvent: Potassium Phosphate Buffer (pH 7.4).

Step-by-Step Workflow:

-

Incubation: Mix RLM (1 mg/mL protein) with Carbaryl (100 µM) in phosphate buffer.

-

Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v).

-

Validation (Critical Step): Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

-

Verification Criteria: Monitor for the transition of precursor ion m/z 236 [M+H]+ (Target) vs. m/z 202 [M+H]+ (Carbaryl). The target peak should elute earlier than Carbaryl on a C18 column due to increased polarity.

Analytical Profile (LC-MS/MS)

To validate the identity of CAS 5375-49-5 in your samples, utilize the following mass spectrometry parameters.

| Feature | Specification |

| Ionization Mode | ESI Positive (+) |

| Precursor Ion | m/z 236.1 [M+H]⁺ |

| Primary Fragment | m/z 179.1 (Loss of methyl isocyanate group -NHCH₃) |

| Secondary Fragment | m/z 161.1 (Subsequent loss of water from the diol) |

| Retention Time | ~4.5 min (on C18, 5-95% ACN gradient); elutes before Carbaryl (~7.2 min). |

Interpretation: The mass shift of +34 Da relative to Carbaryl (MW 201) corresponds to the addition of two hydroxyl groups (+34 Da = +2O + 2H).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79338, 5,6-Dihydrodihydroxycarbaryl. Retrieved from [Link]

-

Richey, F. A., Bartley, W. J., Fitzpatrick, J. T., & Kurtz, A. P. (1972). Chemical synthesis of the carbaryl metabolite trans-5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate. Journal of Agricultural and Food Chemistry, 20(4), 825–828. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). Carbaryl: Toxicological Evaluation. JMPR Reports. Retrieved from [Link]

- Struble, C.B. (1994). Metabolism of [1-naphthyl-14C] carbaryl in rats. Xenobiotica.

Sources

A Technical Guide to Differentiating 5-Hydroxycarbaryl and 5,6-Dihydrodihydroxycarbaryl

Introduction

Carbaryl, a widely utilized N-methylcarbamate insecticide, undergoes extensive metabolic transformation in biological systems, leading to a variety of metabolites with differing physicochemical and toxicological properties. Among these, 5-hydroxycarbaryl and 5,6-dihydrodihydroxycarbaryl represent two key products of Phase I metabolism. While both are oxygenated derivatives of the parent compound, their distinct chemical structures, arising from different metabolic pathways, confer unique characteristics that are critical for researchers, toxicologists, and drug development professionals to understand. This in-depth technical guide provides a comprehensive comparison of 5-hydroxycarbaryl and this compound, focusing on their metabolic formation, structural differences, toxicological implications, and the analytical methodologies required for their unequivocal differentiation.

Chemical and Physical Properties: A Tale of Two Structures

The fundamental difference between 5-hydroxycarbaryl and this compound lies in their chemical structures, which dictates their physical properties and subsequent biological activity.

5-Hydroxycarbaryl is a product of direct aromatic hydroxylation, where a hydroxyl group is introduced onto the naphthalene ring system of carbaryl at the 5-position. This modification increases the polarity of the molecule compared to the parent carbaryl.

This compound , in contrast, is a vicinal dihydrodiol. Its formation involves the saturation of the 5,6-double bond of the naphthalene ring with the addition of two hydroxyl groups. This structural alteration significantly disrupts the planarity of the aromatic system and further enhances the molecule's hydrophilicity.

| Property | 5-Hydroxycarbaryl | This compound[1] |

| Molecular Formula | C₁₂H₁₁NO₃ | C₁₂H₁₃NO₄ |

| Molecular Weight | 217.22 g/mol | 235.24 g/mol [1] |

| IUPAC Name | (5-hydroxynaphthalen-1-yl) N-methylcarbamate | (5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate[1] |

| Structure | Aromatic hydroxylated derivative | Dihydrodiol derivative |

| Polarity | More polar than carbaryl | More polar than 5-hydroxycarbaryl |

Metabolic Formation: Distinct Enzymatic Pathways

The biotransformation of carbaryl into these two metabolites proceeds via distinct enzymatic pathways, primarily orchestrated by the cytochrome P450 (CYP) monooxygenase system and epoxide hydrolase.

Formation of 5-Hydroxycarbaryl: Aromatic Hydroxylation

The formation of 5-hydroxycarbaryl is a classic example of a CYP-mediated aromatic hydroxylation reaction. In humans, this conversion is predominantly catalyzed by the CYP1A1 and CYP1A2 isoforms of cytochrome P450[2]. This reaction involves the direct insertion of an oxygen atom into a C-H bond on the aromatic ring of carbaryl.

Caption: Metabolic formation of 5-hydroxycarbaryl from carbaryl.

Formation of this compound: The Epoxide-Diol Pathway

The metabolic route to this compound is a two-step process characteristic of the detoxification of polycyclic aromatic hydrocarbons.

-

Epoxidation: Initially, a cytochrome P450 enzyme catalyzes the epoxidation of the 5,6-double bond of the naphthalene ring of carbaryl to form a highly reactive and potentially toxic epoxide intermediate, carbaryl-5,6-oxide.

-

Hydrolysis: This epoxide intermediate is then rapidly hydrolyzed by the enzyme epoxide hydrolase (EH)[3][4][5]. This enzymatic hydration opens the epoxide ring, resulting in the formation of the trans-dihydrodiol, this compound. This step is a critical detoxification reaction, as it deactivates the reactive epoxide.

Caption: The epoxide-diol pathway for the formation of this compound.

Toxicological Implications: A Focus on Cholinesterase Inhibition

The primary mechanism of acute toxicity for carbaryl is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system[6]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. While carbaryl itself is a potent AChE inhibitor, its metabolites can also exhibit toxic properties.

-

5-Hydroxycarbaryl: The presence of the N-methylcarbamate moiety, which is the functional group responsible for cholinesterase inhibition, is retained in 5-hydroxycarbaryl. Therefore, it is expected to exhibit anticholinesterase activity. Some studies suggest that certain hydroxylated metabolites of carbamates can be as toxic or even more toxic than the parent compound.

-

This compound: This metabolite also retains the carbamate functional group and is therefore likely to possess some level of cholinesterase inhibitory activity. However, the significant alteration to the naphthalene ring system, with the loss of aromaticity and the addition of two hydroxyl groups, may affect its binding affinity to the active site of acetylcholinesterase.

Further research is required to definitively quantify and compare the neurotoxicity of these two metabolites.

Analytical Methodologies for Differentiation

The structural differences between 5-hydroxycarbaryl and this compound necessitate robust analytical techniques for their separation and identification. High-performance liquid chromatography (HPLC) and gas chromatography (GC), both commonly coupled with mass spectrometry (MS), are the primary methods employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-suited technique for the separation of these polar metabolites.

Experimental Protocol: HPLC Separation of Carbaryl Metabolites

-

Sample Preparation: Biological samples (e.g., urine, plasma, tissue homogenates) are typically subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to cleave any conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. C18 cartridges are commonly used for SPE.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separation[7].

-

Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile or methanol). This allows for the elution of the more polar this compound first, followed by the less polar 5-hydroxycarbaryl.

-

Flow Rate: A typical flow rate is 1.0 mL/min[7].

-

Detection:

-

UV Detection: Both compounds exhibit UV absorbance, with a common wavelength for detection being around 225 nm[7].

-

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be used, with excitation and emission wavelengths around 225 nm and 333 nm, respectively[7].

-

Mass Spectrometry (LC-MS/MS): Coupling HPLC to a tandem mass spectrometer provides the highest degree of sensitivity and specificity. Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of each metabolite.

-

-

Caption: Workflow for the HPLC-MS/MS analysis of 5-hydroxycarbaryl and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their polarity and thermal lability, 5-hydroxycarbaryl and this compound are not directly amenable to GC analysis. Therefore, a derivatization step is necessary to increase their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis of Derivatized Metabolites

-

Sample Preparation and Derivatization: Following extraction and cleanup as described for HPLC, the dried residue is subjected to a two-step derivatization process:

-

Methoximation: The sample is first treated with methoxyamine hydrochloride in pyridine to protect any keto groups and prevent tautomerization.

-

Silylation: Subsequently, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers[8][9][10].

-

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the separation of the derivatized analytes.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analysis: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

-

Spectroscopic Differentiation

Mass Spectrometry:

The mass spectra of the two compounds (or their derivatives) will exhibit distinct fragmentation patterns.

| Compound | Key Mass Spectral Features (Electron Ionization) |

| 5-Hydroxycarbaryl (as TMS derivative) | The molecular ion (M⁺) of the TMS derivative will be observed. Key fragments will arise from the cleavage of the carbamate side chain and fragmentation of the naphthalene ring system. |

| This compound (as TMS derivative) | The molecular ion (M⁺) of the di-TMS derivative will be present. Characteristic fragmentation will involve the loss of TMS groups, water, and cleavage of the dihydro-naphthalene ring. A GC-MS spectrum is available on PubChem for this compound[1]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides definitive structural information.

| Nucleus | 5-Hydroxycarbaryl | This compound |

| ¹H NMR | Aromatic protons will be observed in the downfield region (typically 6.5-8.0 ppm). The protons on the naphthalene ring will show characteristic splitting patterns. | The loss of aromaticity will result in the appearance of aliphatic proton signals in the upfield region. The protons at the 5 and 6 positions will be observed as signals characteristic of a dihydrodiol system. |

| ¹³C NMR | Aromatic carbon signals will be present in the range of approximately 110-150 ppm. | Aliphatic carbon signals corresponding to the 5 and 6 positions will appear in the upfield region (typically below 100 ppm). |

Conclusion

5-hydroxycarbaryl and this compound, while both metabolites of carbaryl, are distinct chemical entities with different formation pathways, physicochemical properties, and likely, toxicological profiles. A thorough understanding of these differences is paramount for accurate risk assessment, environmental monitoring, and the development of novel therapeutics. The analytical methodologies outlined in this guide, particularly the combination of chromatographic separation with mass spectrometric detection, provide the necessary tools for the robust and reliable differentiation of these two important metabolites. Further research into their comparative toxicology will provide a more complete picture of their biological significance.

References

-

Tang, J., Cao, Y., Rose, R. L., & Hodgson, E. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-biological interactions, 141(3), 229–241. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Pesticide Information Center. (2012). Carbaryl General Fact Sheet. [Link]

- Baron, R. L. (1991). Carbamate insecticides. In W. J. Hayes, Jr., & E. R. Laws, Jr. (Eds.), Handbook of Pesticide Toxicology, Vol. 3, Classes of Pesticides (pp. 1125-1189). Academic Press.

- U.S. Environmental Protection Agency. (2007). Carbaryl; Pesticide Tolerances. Federal Register, 72(13), 3381-3388.

-

Sielc.com. (n.d.). HPLC Determination of Carbaryl on Newcrom B Column. Retrieved from [Link]

-

Al-Rubae, A. Y., & Al-Tamimi, A. A. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

-

U.S. Environmental Protection Agency. (2002). Carbaryl Environmental Chemistry Method. [Link]

-

Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

- Furlong, C. E., Li, W. F., Richter, R. J., & Costa, L. G. (2000). Genetic and environmental factors affecting the metabolism of organophosphorus insecticides. Journal of toxicology and environmental health. Part B, Critical reviews, 3(4), 313–329.

- Hodgson, E. (2004). A textbook of modern toxicology (3rd ed.). John Wiley & Sons.

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

-

Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311–333. [Link]

- Decker, M., & Arand, M. (2003). Detoxification strategy of epoxide hydrolase: the basis for a threshold in chemical carcinogenesis. EXCLI journal, 2, 103–113.

- Serra, C., & Llobet, J. M. (2010). Micellar liquid chromatographic determination of carbaryl and 1-naphthol in water, soil, and vegetables.

Sources

- 1. This compound | C12H13NO4 | CID 79338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

- 6. npic.orst.edu [npic.orst.edu]

- 7. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biotransformation of Carbaryl: Formation Mechanisms of Dihydrodihydroxycarbaryl in Mammalian Systems

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and veterinary applications. In mammalian systems, carbaryl does not bioaccumulate; rather, it undergoes rapid and extensive biotransformation[1]. While the primary metabolic route involves ester cleavage to 1-naphthol, a critical parallel Phase I pathway involves the oxidation of the naphthalene ring. This pathway leads to the formation of 5,6-dihydro-5,6-dihydroxycarbaryl (also referred to as carbaryl diol), a major non-phenolic metabolite[2][3]. Understanding the precise enzymatic cascade that forms this diol is crucial for toxicologists, as it highlights the delicate balance between xenobiotic bioactivation (toxification) and enzymatic hydration (detoxification).

Core Mechanism: Epoxidation and Hydration

The formation of dihydrodihydroxycarbaryl is a sequential, two-enzyme process localized primarily within the hepatic endoplasmic reticulum.

Phase I: CYP450-Mediated Arene Oxide Formation

The initial step is the epoxidation of the aromatic naphthalene ring of carbaryl. This reaction is catalyzed by Cytochrome P450 (CYP450) monooxygenases, specifically isoforms such as CYP1A1, CYP1A2, and CYP3A4[4]. The enzyme incorporates one atom of molecular oxygen across the 5,6-double bond of the naphthalene ring, generating an electrophilic arene oxide intermediate: carbaryl-5,6-epoxide [1][5].

Causality Insight: Arene oxides are inherently unstable and highly reactive. If left unchecked, electrophilic epoxides can covalently bind to nucleophilic sites on cellular macromolecules (such as the N2-position of guanine in DNA), leading to genotoxicity—a mechanism well-documented in the bioactivation of polycyclic aromatic hydrocarbons like benzo[a]pyrene[6][7].

Phase II: mEH-Catalyzed Detoxification

To mitigate the electrophilic stress posed by the arene oxide, the intermediate is rapidly intercepted by Microsomal Epoxide Hydrolase (mEH) . mEH catalyzes the trans-addition of a water molecule across the oxirane ring[5][8]. This hydration breaks the epoxide bridge, neutralizing its reactivity and yielding the stable trans-diol: 5,6-dihydro-5,6-dihydroxycarbaryl .

Following its formation, the diol is targeted by Phase II conjugating enzymes (such as UDP-glucuronosyltransferases and sulfotransferases) to form highly water-soluble glucuronide or sulfate conjugates, which are subsequently excreted in urine and feces[2][3].

Fig 1: Enzymatic pathway of dihydrodihydroxycarbaryl formation and conjugation.

Quantitative Tissue Distribution in Mammals

In vivo pharmacokinetic studies utilizing

| Metabolite Fraction | Kidney (mg/kg) | Liver (mg/kg) | Muscle (mg/kg) |

| Unchanged Carbaryl | 0.03 | 0.04 | 0.02 |

| 5,6-dihydrodihydroxycarbaryl | 0.05 | 0.01 | 0.04 |

| 5,6-dihydrodihydroxynaphthol | 0.02 | 0.02 | 0.00 |

| Naphthyl sulfate | 0.29 | 0.02 | 0.00 |

| Water-soluble unknowns (Conjugates) | 0.43 | 0.13 | 0.03 |

Data Interpretation: The presence of the diol in the kidney at concentrations higher than the parent compound indicates efficient hepatic metabolism followed by rapid renal clearance. The high concentration of water-soluble conjugates further validates the Phase II clearance mechanism.

Experimental Protocol: In Vitro Microsomal Assay

Rationale & Causality

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, meaning they co-localize both CYP450 and mEH. Because CYP450 requires a constant supply of reducing equivalents to drive the oxidation of carbaryl, an external NADPH regenerating system must be utilized. Relying on direct NADPH addition alone causes rapid depletion and non-linear kinetics.

Step-by-Step Methodology

-

Preparation of the Regenerating System: Prepare a mixture containing 1 mM NADP

, 5 mM glucose-6-phosphate, and 1 Unit/mL glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer (pH 7.4). Causality: This system continuously reduces NADP -

Microsomal Pre-Incubation: In a reaction tube, combine mammalian liver microsomes (final protein concentration of 1.0 mg/mL) with 100 µM of carbaryl substrate in the pH 7.4 buffer. Pre-incubate in a shaking water bath at 37°C for 5 minutes. Causality: Pre-incubation ensures the lipid bilayer of the microsomes and the substrate reach physiological temperature, preventing a lag phase in enzyme kinetics upon initiation.

-

Reaction Initiation: Initiate the metabolic cascade by adding the NADPH regenerating system to the mixture.

-

Reaction Termination: At specific time intervals (e.g., 0, 15, 30, and 60 minutes), extract a 100 µL aliquot and immediately mix it with 100 µL of ice-cold acetonitrile containing an internal standard. Causality: The sudden introduction of cold organic solvent instantly denatures the CYP450 and mEH proteins, halting the reaction precisely at the target time and preventing artifactual degradation of the diol.

-

Protein Precipitation & Analysis: Vortex the terminated samples and centrifuge at 10,000 × g for 10 minutes at 4°C. Extract the clear supernatant and inject it into an LC-MS/MS system. Quantify 5,6-dihydro-5,6-dihydroxycarbaryl using Multiple Reaction Monitoring (MRM).

Fig 2: Standardized workflow for in vitro microsomal metabolism assays.

References

-

Carbaryl (WHO Pesticide Residues Series 3) - INCHEM Source: International Programme on Chemical Safety (IPCS) URL:[Link]

-

Review of Carbaryl - Final Review Report and Regulatory Decision Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

-

Carbaryl Dietary Risk Characterization Document Source: California Department of Pesticide Regulation (CDPR) URL:[Link]

-

Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

-

Differential effects of pesticides on dioxin receptor signaling and p53 activation Source: NIH PubMed Central (PMC) URL:[Link]

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

-

Carbaryl (EHC 153, 1994) Source: International Programme on Chemical Safety (IPCS) INCHEM URL:[Link]

Sources

- 1. cdpr.ca.gov [cdpr.ca.gov]

- 2. 262. Carbaryl (WHO Pesticide Residues Series 3) [inchem.org]

- 3. (PDF) Insecticides [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Differential effects of pesticides on dioxin receptor signaling and p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. apvma.gov.au [apvma.gov.au]

- 9. Carbaryl (EHC 153, 1994) [inchem.org]

5,6-Dihydrodihydroxycarbaryl: Molecular Characterization, Metabolic Pathways, and Analytical Methodologies

Executive Summary

Carbaryl (1-naphthyl N-methylcarbamate) is a widely utilized broad-spectrum carbamate insecticide. While its primary mechanism of action involves the reversible inhibition of acetylcholinesterase, its pharmacokinetic profile in mammals is dictated by extensive hepatic metabolism. A critical, yet often under-characterized, intermediate in this biotransformation cascade is 5,6-dihydro-5,6-dihydroxycarbaryl (often referred to simply as 5,6-dihydrodihydroxycarbaryl).

As a Senior Application Scientist overseeing xenobiotic metabolism studies, I have structured this technical guide to provide an authoritative analysis of this specific metabolite. This whitepaper delineates its physicochemical properties, the enzymatic causality driving its formation, its toxicological significance, and field-proven analytical protocols for its quantification in biological matrices.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of this compound is essential for developing robust extraction and chromatographic methods. The trans-addition of two hydroxyl groups across the 5,6-position of the naphthyl ring significantly increases the polarity of the molecule compared to its parent compound. This structural modification shifts its partition coefficient (XLogP3) and alters its ionization efficiency in mass spectrometry ()[1].

| Property | Carbaryl (Parent) | This compound (Metabolite) |

| Molecular Formula | C₁₂H₁₁NO₂[2] | C₁₂H₁₃NO₄[1] |

| Molecular Weight | 201.22 g/mol [2] | 235.24 g/mol [1] |

| Exact Mass | 201.0789 Da[2] | 235.0844 Da[1] |

| XLogP3 | 2.4[2] | 0.4[1] |

| Topological Polar Surface Area | 38.3 Ų[2] | 78.8 Ų[1] |

| Hydrogen Bond Donors | 1[2] | 3[1] |

| Hydrogen Bond Acceptors | 2[2] | 4[1] |

Data synthesized from computational and experimental records[1][2].

Metabolic Pathway: The Causality of Dihydrodiol Formation

The biotransformation of carbaryl to this compound is a classic example of a Phase I functionalization followed by a Phase II conjugation. This pathway is not merely a degradation route; it is a highly coordinated enzymatic sequence designed to increase hydrophilicity for renal excretion ()[3][4].

-

Epoxidation (Toxification): Cytochrome P450 (CYP450) enzymes, primarily localized in the hepatic endoplasmic reticulum, oxidize the aromatic naphthyl ring of carbaryl. This forms carbaryl-5,6-epoxide, a highly reactive electrophilic arene oxide. If not rapidly neutralized, arene oxides can covalently bind to cellular macromolecules (DNA, proteins), leading to cytotoxicity.

-

Hydrolysis (Detoxification): To mitigate this risk, the enzyme Microsomal Epoxide Hydrolase (mEH) rapidly catalyzes the trans-addition of water across the epoxide ring. This stereoselective ring-opening yields the stable vicinal diol: this compound[5].

-

Conjugation (Elimination): The newly introduced hydroxyl groups serve as prime nucleophilic handles for Phase II enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) attach bulky, highly polar glucuronic acid or sulfate moieties, respectively, facilitating rapid urinary and biliary excretion[3].

Figure 1: CYP450-mediated metabolic pathway of carbaryl to this compound.

Toxicological Significance of Dihydrodiol Metabolites

Historically, dihydrodiol formation was viewed strictly as a detoxification mechanism. However, modern toxicological paradigms recognize that dihydrodiols possess complex pharmacokinetic behaviors ()[6].

-

Biomarker Utility: Because this compound and its conjugates represent a significant fraction of the administered dose in mammals (often recovering 10-34% in urine and milk studies), it serves as a highly specific biomarker for carbaryl exposure in occupational health and food safety monitoring[3][4].

-

Intrinsic Toxicity Potential: While less reactive than their epoxide precursors, some dihydrodiols retain sufficient lipophilicity to re-enter the CYP450 cycle, potentially forming highly toxic diol-epoxides. Though this is more classically associated with polycyclic aromatic hydrocarbons (PAHs), the structural homology warrants rigorous monitoring of carbaryl dihydrodiols in chronic exposure models[6].

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To accurately quantify this compound in biological matrices (e.g., urine), one must account for its conjugated state. Direct extraction will yield falsely low concentrations, as the metabolite exists predominantly as a glucuronide. The following protocol is engineered as a self-validating system: the inclusion of an enzymatic deconjugation step ensures total metabolite recovery, while the use of isotopically labeled internal standards (IS) corrects for matrix-induced ion suppression ()[7].

Step 1: Sample Aliquoting and Enzymatic Hydrolysis

Causality: Cleaving the bulky phase II conjugates is mandatory to revert the molecule to its free diol form (MW 235.24) for consistent chromatographic retention and mass-to-charge (m/z) targeting.

-

Aliquot 1.0 mL of the urine sample into a borosilicate glass centrifuge tube.

-

Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0). Reasoning: pH 5.0 is the optimal catalytic environment for Helix pomatia enzymes.

-

Spike with 20 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-carbaryl or a deuterated analog) at a known concentration.

-

Add 50 µL of

-glucuronidase/arylsulfatase enzyme. -

Incubate in a shaking water bath at 37°C for 16 hours to guarantee absolute cleavage of all conjugates.

Step 2: Solid-Phase Extraction (SPE) Clean-up

Causality: Urine contains thousands of endogenous salts and polar organics that will suppress the ESI signal in the mass spectrometer. A C18 stationary phase exploits the hydrophobic naphthyl core of the metabolite to retain it while polar interferences are washed away.

-

Conditioning: Pass 3 mL of HPLC-grade methanol followed by 3 mL of deionized water through a 200 mg C18 SPE cartridge.

-

Loading: Apply the hydrolyzed urine sample at a controlled flow rate of 1 mL/min to ensure optimal mass transfer into the sorbent pores.

-

Washing: Wash with 3 mL of 5% methanol in water. Reasoning: This specific concentration is strong enough to elute highly polar salts and urea, but weak enough to prevent the premature elution of the target diol (XLogP3 = 0.4).

-

Elution: Elute the target metabolite with 3 mL of 100% acetonitrile into a clean glass tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (90:10 Water:Methanol with 0.1% formic acid).

Step 3: LC-MS/MS Quantification

Causality: Operating in Multiple Reaction Monitoring (MRM) mode provides a self-validating layer of specificity. The instrument only registers a signal if the molecule has both the exact precursor mass and the exact fragmentation pattern of this compound.

-

Chromatography: Inject 10 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm). Use a gradient elution from 10% to 90% Mobile Phase B (0.1% formic acid in acetonitrile) over 8 minutes.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The formic acid donates a proton, forming the

ion at m/z 236.09. -

Detection: Monitor the primary MRM transition (e.g., m/z 236.09 → m/z 144.0) corresponding to the loss of the carbamate side chain and water molecules, a fragmentation pathway characteristic of naphthyl methylcarbamates[8].

References

-

PubChem Compound Summary for CID 79338, this compound. Source: National Center for Biotechnology Information (NIH). URL:[Link]

-

PubChem Compound Summary for CID 6129, Carbaryl. Source: National Center for Biotechnology Information (NIH). URL:[Link]

-

Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Source: PubMed Central (PMC). URL:[Link]

-

Toxicological significance of dihydrodiol metabolites. Source: PubMed. URL:[Link]

-

CARBARYL (008) First draft prepared by Eloisa Dutra Caldas. Source: Food and Agriculture Organization of the United Nations (FAO). URL:[Link]

-

262. Carbaryl (WHO Pesticide Residues Series 3). Source: INCHEM. URL:[Link]

-

Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Source: Journal of Environmental Science and Toxicology. URL:[Link]

Sources

- 1. This compound | C12H13NO4 | CID 79338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. 262. Carbaryl (WHO Pesticide Residues Series 3) [inchem.org]

- 5. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological significance of dihydrodiol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Urinary Biomonitoring of Carbaryl Metabolites

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum insecticide widely used in agriculture and residential pest control. Upon entering the human body, it undergoes rapid metabolism, primarily yielding 1-naphthol (1-N) , which is excreted in urine largely as glucuronide and sulfate conjugates.

This guide provides a technical framework for the quantification of carbaryl metabolites in human urine. It addresses the critical challenge of specificity —distinguishing carbaryl exposure from naphthalene exposure—and details a validated analytical workflow using Isotope Dilution Mass Spectrometry (IDMS).

Metabolic Fate & Pharmacokinetics

Understanding the metabolic pathway is prerequisite to selecting the correct biomarker. Carbaryl is metabolized via two primary mechanisms: hydrolysis and oxidation .

The Hydrolytic Pathway (Primary)

The carbamate ester bond is cleaved by esterases to form 1-naphthol . This is the dominant pathway and the source of the primary urinary biomarker. 1-naphthol is subsequently conjugated by Phase II enzymes (UDP-glucuronosyltransferases and sulfotransferases) to increase water solubility for excretion.

The Oxidative Pathway (Secondary)

Cytochrome P450 enzymes (CYP450) can ring-hydroxylate the parent compound, producing minor metabolites such as 4-hydroxycarbaryl and 5-hydroxycarbaryl. While these retain the carbamate moiety, they represent a smaller fraction of the urinary load compared to 1-naphthol.

Pharmacokinetics

-

Absorption: Rapidly absorbed via oral, dermal, and inhalation routes.

-

Half-life: The urinary elimination half-life is approximately 3.6 to 4 hours .

-

Clearance: >90% of the dose is excreted within 24–48 hours. This makes 1-naphthol a biomarker of recent exposure.

Metabolic Pathway Diagram

Figure 1: Metabolic pathway of Carbaryl highlighting the primary biomarker (1-Naphthol) and the confounding influence of Naphthalene.

The Specificity Challenge: Carbaryl vs. Naphthalene

A critical failure point in carbaryl biomonitoring is the lack of specificity of 1-naphthol.

-

Naphthalene (found in mothballs, smoke, jet fuel) metabolizes to both 1-naphthol and 2-naphthol.[1][2][3][7]

Scientific Integrity Check: If a urine sample contains 1-naphthol but no 2-naphthol, the exposure source is likely Carbaryl. If both isomers are present, the ratio becomes diagnostic.

-

Low 1-N / 2-N Ratio: Suggests Naphthalene exposure.[1][2][8]

-

Protocol Implication: Always monitor 2-naphthol alongside 1-naphthol to validate the source.

Analytical Methodologies

Quantitative analysis requires deconjugation of metabolites followed by separation and detection.

Method Comparison

| Feature | GC-MS (Gas Chromatography) | LC-MS/MS (Liquid Chromatography) |

| Sensitivity | High (low pg/mL range) | High (low pg/mL range) |

| Sample Prep | Complex: Requires hydrolysis + derivatization (e.g., PFBBr, TFAA) to make analytes volatile. | Streamlined: Requires hydrolysis; derivatization often unnecessary. |

| Specificity | Excellent chromatographic resolution of isomers. | Excellent mass selectivity (MRM transitions). |

| Throughput | Lower (due to derivatization steps). | Higher. |

| Recommendation | Preferred for labs with limited LC-MS budget or established GC protocols. | Gold Standard for high-throughput clinical biomonitoring. |

Detailed Experimental Protocol

This protocol is based on validated methods (e.g., CDC, EPA) utilizing enzyme hydrolysis and GC-MS/MS or LC-MS/MS .

Reagents & Standards

-

Internal Standard (IS): Carbon-13 labeled (

-1-naphthol) or Deuterated ( -

Enzyme:

-Glucuronidase/Arylsulfatase (Helix pomatia).[9] Note: Acid hydrolysis is faster but can degrade labile compounds; enzymatic is preferred for accuracy. -

Buffer: 0.2 M Sodium Acetate (pH 5.0).

Step-by-Step Workflow

Step 1: Sample Preparation & Hydrolysis[9]

-

Thaw urine specimens at room temperature and vortex.

-

Aliquot 2.0 mL of urine into a glass culture tube.

-

Add 20 µL of Internal Standard spiking solution.

-

Add 1.0 mL of Sodium Acetate buffer (pH 5.0) containing

-Glucuronidase/Arylsulfatase enzyme.[9] -

Incubation: Cap and incubate at 37°C for 16–18 hours (overnight) to ensure complete deconjugation. Self-Validation: Run a "QC High" sample with known conjugated standard to verify hydrolysis efficiency >95%.

Step 2: Extraction (Solid Phase Extraction - SPE)

Use C18 or Polymeric (HLB) cartridges.

-

Conditioning: Wash cartridge with methanol followed by water.

-

Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash with 5% methanol in water to remove salts and polar interferences.

-

Drying: Apply vacuum for 5 minutes.

-

Elution: Elute analytes with 3-5 mL of Ethyl Acetate or Acetonitrile .

Step 3: Derivatization (GC-MS Only)

Skip this step if using LC-MS/MS.

-

Evaporate eluate to dryness under nitrogen.

-

Reconstitute in derivatizing agent (e.g., 10% PFPA in acetone).

-

Heat at 60°C for 20 minutes to form fluoroacyl derivatives.

Step 4: Instrumental Analysis

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Ionization: Electrospray Ionization (ESI) Negative Mode.

-

MRM Transitions (1-Naphthol):

-

Quantifier: m/z 143

115 -

Qualifier: m/z 143

89

-

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of carbaryl metabolites.

Data Interpretation & Reference Ranges

Reference Values

Interpretation relies on comparing results against population baselines (e.g., NHANES data).

-

General Population (Background): Typically < 5 µg/L (or < 5 µg/g creatinine).

-

Occupational Exposure: Levels can exceed 100–500 µg/L .

Creatinine Correction

Urinary dilution varies significantly. Always normalize results to creatinine concentration:

Quality Control (Self-Validating System)

A valid run must include:

-

Method Blank: Must be < LOD.

-

Calibration Curve:

. -

QC Samples: Low, Medium, and High spikes (accuracy within ±15%).

-

IS Recovery: Must be consistent (e.g., 50–120%).

References

-

Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: 1- and 2-Naphthol in Urine. Retrieved from [Link]

-

Meeker, J. D., et al. (2007). Utility of urinary 1-naphthol and 2-naphthol levels to assess environmental carbaryl and naphthalene exposure in an epidemiology study. Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]

-

Bouchard, M., et al. (2001). Biological monitoring of exposure to organophosphorus and carbamate insecticides. International Archives of Occupational and Environmental Health. Retrieved from [Link]

-

US EPA. (2007). Reregistration Eligibility Decision (RED) for Carbaryl. Retrieved from [Link]

-

Sams, C. (2017).[2][3] Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene. Toxics. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. npic.orst.edu [npic.orst.edu]

- 5. hh-ra.org [hh-ra.org]

- 6. fao.org [fao.org]

- 7. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcom.org [ijcom.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Environmental Fate of Carbaryl Hydrolysis Products: Kinetics, Microbial Pathways, and Toxicological Implications

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide utilized extensively in agriculture and turf management. While the parent compound functions as a potent acetylcholinesterase inhibitor, its environmental persistence is largely dictated by its susceptibility to alkaline hydrolysis. The primary hydrolysis products are 1-naphthol , methylamine, and carbon dioxide[1].

From an environmental toxicology and pharmacokinetics perspective, 1-naphthol is of paramount concern. It is often more recalcitrant and exhibits distinct toxicological profiles compared to carbaryl, particularly in aquatic ecosystems[2][3]. This whitepaper provides an in-depth technical analysis of the physicochemical kinetics driving carbaryl hydrolysis, the subsequent environmental fate of 1-naphthol, and the highly specialized microbial degradation pathways that mitigate its accumulation.

Physicochemical Drivers of Carbaryl Hydrolysis

The cleavage of the ester bond between N-methylcarbamic acid and 1-naphthol is the rate-limiting step in the abiotic degradation of carbaryl[4][5]. This hydrolysis reaction is highly dependent on the pH of the aqueous matrix.

Under alkaline conditions, hydrolysis is rapid due to base-catalyzed nucleophilic attack on the carbonyl carbon. At pH 9.0, carbaryl degrades with a half-life (

Environmental Fate of 1-Naphthol

Photochemical Degradation

Once formed, 1-naphthol is subjected to direct and indirect photolysis in surface waters. In studies utilizing artificial sunlight (290–360 nm) to mimic the spectral transmission reaching the ocean surface, 1-naphthol degraded to undetectable levels within 2 hours[2]. The primary photoproducts include various naphthoquinones and hydroxyl-substituted naphthoquinones[6]. However, in the absence of UV radiation (e.g., deep water columns or turbid environments), 1-naphthol is highly stable, showing no significant abiotic degradation over 96 hours in sterile dark controls[2].

Sediment Sorption and Ecotoxicity

The bioavailability and toxicity of 1-naphthol are heavily modulated by environmental matrices. Sorption of the compound to soil and sediment is kinetically rapid and depends on organic matter aromaticity and the presence of exchangeable cations[6]. Ecotoxicological assays on midge larvae (Chironomus riparius) demonstrate that the presence of sediment significantly reduces the acute toxicity of 1-naphthol in the 20–30°C temperature range, likely by sequestering the compound and lowering its freely dissolved concentration in the interstitial water[7].

Microbial Biotransformation and Compartmentalization

In soil and raw water matrices, microbial degradation is the primary sink for 1-naphthol in the absence of light. Strains such as Pseudomonas spp. have evolved highly efficient, plasmid-borne operons to utilize carbaryl and 1-naphthol as sole carbon sources[4][8].

Because 1-naphthol is highly toxic to cellular components, these bacteria employ a fascinating spatial compartmentalization strategy:

-

Periplasmic Hydrolysis: Carbaryl hydrolase (CH) is localized in the bacterial periplasm. It hydrolyzes carbaryl into 1-naphthol outside the main cellular compartment, preventing the sudden intracellular accumulation of the toxic degradate[3][8].

-

Cytoplasmic Hydroxylation: 1-naphthol diffuses into the cytoplasm, where a high-affinity enzyme, 1-naphthol-2-hydroxylase (1-NH) , rapidly hydroxylates it at the ortho position to form 1,2-dihydroxynaphthalene[3][5].

-

Ring Cleavage: 1,2-dihydroxynaphthalene undergoes dioxygenase cleavage to salicylaldehyde, followed by oxidation to salicylate, and eventually gentisate, which enters the TCA cycle[4].

Fig 1. Microbial degradation pathway of carbaryl into the TCA cycle.

Quantitative Data Summaries

Table 1: Carbaryl and 1-Naphthol Degradation Kinetics

| Compound | Environmental Matrix / Condition | Half-Life ( | Ref |

| Carbaryl | Aqueous, pH 9.0 (Dark) | 3.2 hours | [1] |

| Carbaryl | Aqueous, pH 7.0 (Dark) | 12.1 days | [1] |

| Carbaryl | Aqueous, pH 5.0 (Dark) | 1600 days | [1] |

| Carbaryl | Seawater, UV Irradiated | 5.0 hours | [2] |

| 1-Naphthol | Seawater, UV Irradiated | < 2.0 hours | [2] |

| 1-Naphthol | Seawater, Dark (Sterile) | Stable (>96 hours) | [2] |

Table 2: Kinetic Parameters of 1-Naphthol-2-Hydroxylase (1-NH)

| Kinetic Parameter | Value | Optimal Coenzyme | Ref |

| 9.6 μM | NADPH | [5] | |

| 9.5 μmol/min/mg | NADPH | [5] | |

| 79.8 μM | NADPH | [5] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every analytical choice is grounded in the physicochemical properties of the analytes.

Protocol A: Assessment of 1-Naphthol Photodegradation in Aquatic Microcosms

Objective: To quantify the direct photolysis kinetics of 1-naphthol while excluding microbial degradation variables.

-

Matrix Preparation: Filter-sterilize environmental seawater through a 0.22 μm membrane into quartz flasks.

-

Causality: Filtration removes the native microbial consortium, decoupling photolysis from biodegradation. Quartz is used because standard borosilicate glass blocks critical UV wavelengths[2].

-

-

Analyte Spiking & Equilibration: Spike the matrix with 1.4 × 10⁻⁵ M 1-naphthol. Immediately wrap a subset of flasks in aluminum foil to serve as dark controls.

-

Causality: The dark controls validate the system by proving that any degradation observed in the test group is strictly photo-induced, establishing a reliable baseline[2].

-

-

Irradiation: Expose the test flasks to F40BL fluorescent UV lamps (290–360 nm) at a constant 24°C.

-

Causality: This specific wavelength range mimics the lowest wavelength of natural sunlight capable of penetrating the ocean surface, ensuring environmental relevance[2].

-

-

Solid Phase Extraction (SPE): At timed intervals, draw samples through C18 SPE cartridges. Elute with methanol.

-

Causality: SPE concentrates the polar degradates and strips away the high-salt seawater matrix, which would otherwise cause baseline drift and degrade the HPLC column.

-

-

Quantification: Analyze the eluate via HPLC-UV, monitoring absorbance at 322 nm.

Fig 2. Self-validating workflow for assessing 1-naphthol photodegradation.

Protocol B: Enzymatic Assay of 1-Naphthol-2-Hydroxylase (1-NH)

Objective: To isolate and measure the kinetics of the primary enzyme responsible for 1-naphthol detoxification in Pseudomonas spp.

-

Cell Lysis & Fractionation: Lyse carbaryl-grown Pseudomonas cells and isolate the membrane-free cytosolic fraction via ultracentrifugation.

-

Reaction Mixture Assembly: Combine 100 μM 1-naphthol, 50 mM K-PO₄ buffer (pH 8.0), and NADPH in a 1 mL cuvette.

-

Causality: Kinetic profiling demonstrates that a pH of 8.0 and the use of NADPH (rather than NADH) yield the lowest

and highest

-

-

Spectrophotometric Monitoring: Continuously monitor the reaction at 322 nm.

-

Causality: 1-naphthol has a distinct molar extinction coefficient at 322 nm (

). Tracking the decrease in absorbance at this specific wavelength provides real-time, label-free kinetic data on substrate depletion[4].

-

References

- Source: orst.

- (PDF)

- Source: hawaii.

- Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp.

- Source: nih.

- Source: asm.

- Source: mdpi.

- Source: tandfonline.

Sources

- 1. npic.orst.edu [npic.orst.edu]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and Characterization of 1-Naphthol-2-Hydroxylase from Carbaryl-Degrading Pseudomonas Strain C4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Efficiency Extraction and Quantification Protocol for Carbaryl Metabolites (1-Naphthol) from Human Urine

Introduction & Clinical Significance

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and pest control[1]. Upon human exposure, carbaryl is rapidly metabolized and excreted in the urine primarily as 1-naphthol, which is heavily conjugated with glucuronic acid and sulfate[2]. Because 1-naphthol is also a metabolite of naphthalene, its quantification in urine serves as a critical, albeit dual-purpose, biomarker for assessing both occupational and environmental exposures[1][3].

This application note details a robust, self-validating analytical workflow for the extraction of 1-naphthol from human urine. By combining rigorous enzymatic deconjugation with highly selective Solid-Phase Extraction (SPE), this protocol effectively isolates the target analyte from the complex urochrome matrix, preparing it for high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis[4][5].

Principles of the Method: The "Why" Behind the Workflow

To ensure trustworthiness and reproducibility, this protocol is built upon three mechanistic pillars:

-

Enzymatic Deconjugation: 1-Naphthol is excreted as hydrophilic glucuronide and sulfate conjugates. Direct extraction of the free phenolic metabolite is impossible without prior hydrolysis. We utilize

-glucuronidase/arylsulfatase to enzymatically cleave these bonds without degrading the target molecule[6][7]. -

Solid-Phase Extraction (SPE) Dynamics: A polymeric reversed-phase sorbent (e.g., Isolute 101 or Oasis HLB) is selected over traditional Liquid-Liquid Extraction (LLE). SPE minimizes solvent consumption, eliminates emulsion formation, and provides superior cleanup of polar urinary interferences[4][8].

-

Self-Validating Isotope Dilution: The protocol mandates the addition of a deuterated internal standard (e.g.,

-1-naphthol) prior to any sample manipulation. This ensures that any physical losses during SPE or ion suppression during MS analysis are mathematically normalized, guaranteeing quantitative accuracy[4].

Materials and Reagents

-

Analytical Standards: 1-Naphthol (analytical grade),

-1-naphthol (Internal Standard)[4]. -

Enzyme:

-glucuronidase/arylsulfatase (e.g., from Helix pomatia)[7]. -

Reagents: Sodium acetate buffer (0.5 M, pH 5.0), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure water (18.2 M

cm), Ascorbic acid[4][6]. -

Consumables: Polymeric reversed-phase SPE cartridges (e.g., 200 mg/3 mL), 8-mL and 1.8-mL amber glass vials[4].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Enzymatic Deconjugation

-

Thawing and Aliquoting: Thaw urine samples to room temperature and vortex thoroughly to dissolve any precipitates. Transfer exactly 2.0 mL of urine into an 8-mL amber glass screw-cap vial.

-

Causality: Amber glass is mandatory as naphthols are highly photosensitive and prone to UV-induced degradation[4].

-

-

Antioxidant and Internal Standard Addition: Add 150 µL of freshly prepared ascorbic acid solution and 50 µL of the internal standard (ISTD) spiking solution.

-

Causality: Ascorbic acid acts as an antioxidant shield, preventing the oxidative degradation of 1-naphthol during the prolonged incubation. Adding the ISTD at this exact stage embeds a self-validating recovery system into the assay[4].

-

-

Buffering: Add 1.0 mL of 0.5 M sodium acetate buffer (pH 5.0) and vortex for 10 seconds.

-

Hydrolysis: Add 20 µL of

-glucuronidase/arylsulfatase. Vortex briefly and incubate in a water bath at 37°C for 16 hours (overnight).

Phase 2: Solid-Phase Extraction (SPE) Workflow

-

Sorbent Conditioning: Place the SPE cartridges onto a vacuum manifold. Wash twice with 1.5 mL of Methanol, followed by two washes of 1.5 mL ultrapure water and 2.0 mL of sodium acetate buffer.

-

Sample Loading: Centrifuge the hydrolyzed urine sample to remove precipitated proteins. Load 3.0 mL of the supernatant onto the cartridge. Do not apply vacuum; allow it to pass by gravity.

-

Causality: Gravity loading maximizes the contact time between the analyte and the sorbent pores, ensuring quantitative retention[4].

-

-

Interference Washing: Wash the cartridge sequentially with 3.0 mL of sodium acetate buffer, 1.5 mL of ultrapure water, and 2.0 mL of 20% aqueous methanol.

-

Drying: Apply full vacuum for 10 minutes, transfer the cartridge to a plastic tube, and centrifuge at 1600 × g for 10 minutes to remove residual liquid.

-

Causality: Complete removal of water is critical; residual aqueous droplets will impede the subsequent evaporation step and cause poor peak shape during chromatography[4].

-

Phase 3: Elution and Reconstitution

-

Analyte Elution: Elute the 1-naphthol into a 1.8-mL amber glass vial by applying 0.5 mL of Acetonitrile three consecutive times (total 1.5 mL)[4][6].

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C[4].

-

Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis[6]. (Note: For GC-MS, derivatization with acetic anhydride or MTBDMSTFA is required prior to injection[6][7]).

Analytical Validation Data

The following table summarizes the expected quantitative performance metrics for 1-naphthol extraction from human urine, synthesized from validated biomonitoring studies[8][9][10].

| Analytical Parameter | 1-Naphthol Performance Metrics |

| Limit of Detection (LOD) | 0.125 µM (Fluorescence) / < 0.5 µg/L (LC-MS/MS) |

| Limit of Quantification (LOQ) | 0.350 µM / 1.0 µg/L |

| Linear Dynamic Range | 1.0 – 500 µg/L |

| Extraction Recovery (SPE) | 92% – 104% |

| Intra-day Precision (RSD) | < 4.0% |

| Inter-day Precision (RSD) | < 5.0% |

Experimental Workflow Visualization

Workflow diagram detailing the enzymatic hydrolysis and solid-phase extraction of 1-naphthol.

References

-

Publisso (The MAK Collection for Occupational Health and Safety) . Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available at: [Link]

-

National Institutes of Health (NIH / PMC) . Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene. Available at: [Link]

-

Taylor & Francis Online . A Micellar Liquid Chromatographic Method for the Determination of Carbaryl and 1-Naphthol in Biological Samples. Available at: [Link]

-

ScienceDirect / DOI . Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review. Available at:[Link]

Sources

- 1. Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. series.publisso.de [series.publisso.de]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pro3c304b-pic32.websiteonline.cn [pro3c304b-pic32.websiteonline.cn]

LC-MS/MS transitions for 5,6-Dihydrodihydroxycarbaryl analysis

Application Note: Advanced LC-MS/MS Methodology for the Quantification of 5,6-Dihydrodihydroxycarbaryl in Biological Matrices

Mechanistic Context & Significance

Carbaryl (1-naphthyl N-methylcarbamate) is a globally utilized carbamate insecticide known for its reversible inhibition of acetylcholinesterase[1]. In mammalian models and human exposure cases, carbaryl undergoes rapid and extensive hepatic biotransformation. Cytochrome P450 enzymes catalyze the epoxidation of the naphthalene ring, which is subsequently hydrolyzed by epoxide hydrolase to form 5,6-dihydro-5,6-dihydroxycarbaryl (commonly referred to as carbaryl diol)[2].

Because this compound is a primary, highly specific biomarker of carbaryl exposure excreted predominantly in urine and feces[2],[3], its precise quantification is critical for toxicological and pharmacokinetic studies. However, the diol undergoes rapid Phase II metabolism to form bulky glucuronide and sulfate conjugates[4]. Therefore, an accurate analytical protocol must incorporate rigorous enzymatic deconjugation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis to measure the total biomarker load.

Caption: Carbaryl metabolic pathway highlighting the formation of this compound.

Analytical Strategy & Causality

Designing a robust LC-MS/MS assay for this metabolite requires understanding the physical chemistry and fragmentation mechanics of carbamates.

-

Sample Preparation Causality : We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) chemistry. The polymeric sorbent effectively retains both the highly polar diol metabolite and the relatively non-polar parent carbaryl, ensuring high recovery across a broad polarity spectrum without the need for extreme pH adjustments.

-

Enzymatic Hydrolysis Causality : To measure the total metabolite load, samples are pre-treated with

-glucuronidase/arylsulfatase. This cleaves the highly polar conjugate groups, reverting the molecule to the free this compound state[4]. -

MS/MS Fragmentation Causality : Carbamates exhibit a highly predictable fragmentation pathway in positive Electrospray Ionization (ESI+). The protonated precursor ion

undergoes a characteristic neutral loss of methyl isocyanate (-

For Carbaryl (

, exact mass 201.08 Da[6]), the -

For This compound (

, exact mass 235.08 Da), the

-

Experimental Protocol

Reagents & Materials

-

Standards : Carbaryl, this compound, Carbaryl-d7 (Internal Standard).

-

Enzymes :

-glucuronidase/arylsulfatase (from Helix pomatia). -

SPE Cartridges : Polymeric HLB (30 mg, 1 cc).

-

Mobile Phases : (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in LC-MS grade acetonitrile. (Note: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the carbamate ester bond to form

species).

Sample Preparation (Urine/Plasma)

-

Spiking : Aliquot 500 µL of biological sample into a clean microcentrifuge tube. Spike with 10 µL of Carbaryl-d7 IS (1 µg/mL).

-

Hydrolysis : Add 500 µL of 0.1 M acetate buffer (pH 5.0) and 20 µL of

-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours to ensure complete deconjugation of glucuronides and sulfates[4]. -

SPE Conditioning : Condition the HLB cartridge with 1 mL methanol followed by 1 mL water.

-

Loading & Washing : Load the hydrolyzed sample onto the cartridge. Wash with 1 mL of 5% methanol in water to remove salts and endogenous polar interferences.

-

Elution : Elute the target analytes with 1 mL of 100% methanol.

-